molecular formula C10H9BrN2O B13686091 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole

8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole

Cat. No.: B13686091
M. Wt: 253.09 g/mol
InChI Key: IQBUWZBINQRRDC-UHFFFAOYSA-N
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Description

8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole is a heterocyclic compound that features a unique structure combining an oxazine ring fused with an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole typically involves the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide. This reaction yields 2,3-dihydro-[1,4]-oxazino[2,3,4-ij]quinolinium bromide, which can then be treated with aqueous sodium hydroxide to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazinoindazole compounds.

Scientific Research Applications

8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-[1,4]oxazino[2,3,4-ij]quinoline: Shares a similar oxazine-indazole structure but lacks the bromine and methyl groups.

    4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit similar biological activities.

Uniqueness

8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole is unique due to the presence of the bromine and methyl groups, which can influence its reactivity and interactions with biological targets. These modifications can enhance its potential as a pharmaceutical agent or a material with specific properties.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

6-bromo-10-methyl-9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene

InChI

InChI=1S/C10H9BrN2O/c1-6-5-13-10-7(4-12-13)2-8(11)3-9(10)14-6/h2-4,6H,5H2,1H3

InChI Key

IQBUWZBINQRRDC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(C=C(C=C3O1)Br)C=N2

Origin of Product

United States

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